An In-depth Technical Guide to the Molecular Structure and Properties of Decahydro-1H-1-benzazepine Hydrochloride
An In-depth Technical Guide to the Molecular Structure and Properties of Decahydro-1H-1-benzazepine Hydrochloride
This document provides a comprehensive technical overview of decahydro-1H-1-benzazepine hydrochloride, a saturated bicyclic amine. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this guide adopts a predictive and methodological approach. It is intended for researchers, scientists, and professionals in drug development, offering insights into its structure, potential properties, and the experimental frameworks required for its synthesis and characterization.
Introduction: The Decahydro-1H-1-benzazepine Scaffold
The benzazepine core, a seven-membered azepine ring fused to a benzene ring, is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anti-hypertensive, anti-depressant, and anti-ischaemic properties.[1][2] While extensive research has focused on unsaturated and partially saturated benzazepines, the fully saturated decahydro-1H-1-benzazepine system represents a less explored area of chemical space. The introduction of sp³-rich, three-dimensional structures is a key strategy in modern drug discovery to improve compound properties and explore novel biological interactions.[3] This guide will delve into the theoretical and practical aspects of the hydrochloride salt of decahydro-1H-1-benzazepine, providing a foundational understanding for its potential synthesis and application.
Molecular Structure and Stereochemistry
Decahydro-1H-1-benzazepine consists of a cyclohexane ring fused to a fully saturated seven-membered azepine ring. The molecular formula of the free base is C₁₀H₁₉N.[4] The hydrochloride salt is formed by the protonation of the tertiary amine by hydrochloric acid, a common strategy to enhance the water solubility and bioavailability of amine-containing compounds.[5]
A critical aspect of the decahydro-1H-1-benzazepine structure is its stereochemistry. The fusion of the two rings creates multiple stereocenters, leading to a number of possible diastereomers and enantiomers. The relative orientation of the hydrogen atoms at the bridgehead carbons and other stereocenters will significantly influence the three-dimensional shape and, consequently, the biological activity of the molecule.[6] The conformational flexibility of the seven-membered ring adds another layer of complexity to its stereochemical analysis.[7][8][9]
Table 1: Key Identifiers for Decahydro-1H-1-benzazepine
| Identifier | Value | Source |
| Molecular Formula | C₁₀H₁₉N | [4] |
| InChIKey | CFCCVPRUHJVDLO-UHFFFAOYSA-N | |
| Canonical SMILES | C1CCC2C(C1)CCCCN2 |
Note: The provided InChIKey and SMILES do not specify stereochemistry.
Caption: 2D representation of the decahydro-1H-1-benzazepine core structure.
Predicted Physicochemical Properties
In the absence of experimental data, physicochemical properties can be predicted using computational models. These predictions provide a valuable starting point for experimental design and assessment of the compound's potential drug-like properties. The hydrochloride salt form is expected to be a crystalline solid with significantly higher water solubility compared to the free base.
Table 2: Predicted Physicochemical Properties of Decahydro-1H-1-benzazepine (Free Base)
| Property | Predicted Value | Method/Source |
| Molecular Weight | 153.27 g/mol | Calculated |
| XlogP | 2.3 - 2.4 | PubChem[4] |
| Boiling Point | ~220-240 °C | Estimation based on related structures[10] |
| pKa (of conjugate acid) | ~10-11 | Estimation for saturated bicyclic amines[11][12] |
Note: These are predicted values and should be confirmed experimentally.
Proposed Synthetic Routes and Experimental Protocols
A plausible synthetic route to decahydro-1H-1-benzazepine hydrochloride would likely involve the synthesis of a partially unsaturated benzazepine precursor, followed by catalytic hydrogenation to saturate the ring system, and finally, conversion to the hydrochloride salt.
Synthesis of a Tetrahydro-1-benzazepine Precursor
Several methods exist for the synthesis of tetrahydro-1-benzazepine derivatives.[13][14][15][16] A common approach involves the cyclization of a suitably substituted aniline derivative.
Catalytic Hydrogenation to Decahydro-1H-1-benzazepine
The complete saturation of the benzazepine ring system can be achieved through catalytic hydrogenation. This reaction typically employs a noble metal catalyst, such as platinum or palladium, under a hydrogen atmosphere.[17][18]
Proposed Experimental Protocol: Catalytic Hydrogenation
-
Reaction Setup: In a high-pressure hydrogenation vessel, dissolve the tetrahydro-1-benzazepine precursor in a suitable solvent (e.g., ethanol or acetic acid).
-
Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst (e.g., 10% Pd/C or PtO₂).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi) and heat to an appropriate temperature (e.g., 50-80 °C).
-
Reaction Monitoring: Monitor the progress of the reaction by techniques such as TLC or GC-MS until the starting material is consumed.
-
Work-up: After cooling and carefully venting the hydrogen, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield the crude decahydro-1H-1-benzazepine.
Formation of the Hydrochloride Salt
The final step is the conversion of the free base to its hydrochloride salt to improve its handling and solubility.[5][19]
Proposed Experimental Protocol: Hydrochloride Salt Formation
-
Dissolution: Dissolve the purified decahydro-1H-1-benzazepine free base in a suitable anhydrous solvent (e.g., diethyl ether or isopropanol).
-
Acidification: Slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether or gaseous HCl) to the stirred amine solution at 0 °C.
-
Precipitation: The hydrochloride salt will precipitate from the solution. Continue stirring for 30 minutes to ensure complete precipitation.
-
Isolation and Purification: Collect the precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to obtain decahydro-1H-1-benzazepine hydrochloride as a solid.
Caption: Proposed synthetic workflow for decahydro-1H-1-benzazepine hydrochloride.
Proposed Methodologies for Structural Elucidation and Characterization
A combination of spectroscopic techniques would be essential to confirm the structure and purity of the synthesized decahydro-1H-1-benzazepine hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for determining the structure of organic molecules.[7][8][20] For decahydro-1H-1-benzazepine, the spectra would be complex due to the number of non-equivalent protons and carbons in the saturated ring system. 2D NMR techniques such as COSY and HSQC would be crucial for assigning the signals. The chemical shifts and coupling constants would provide information about the connectivity and the relative stereochemistry of the protons.
Predicted ¹H NMR Features: A complex pattern of overlapping signals in the aliphatic region (typically 1.0-3.5 ppm). Predicted ¹³C NMR Features: Multiple signals in the aliphatic region (typically 20-60 ppm).
Mass Spectrometry (MS)
Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the compound.[21][22][23] Electron ionization (EI) would likely lead to extensive fragmentation of the saturated rings. Softer ionization techniques like electrospray ionization (ESI) would be more suitable for observing the protonated molecular ion [M+H]⁺ of the free base.
Predicted ESI-MS: A prominent peak at m/z = 154.2, corresponding to the protonated free base [C₁₀H₁₉N + H]⁺.
Infrared (IR) Spectroscopy
IR spectroscopy can identify the presence of specific functional groups. For the hydrochloride salt, a broad absorption band in the region of 2400-2800 cm⁻¹ would be expected, corresponding to the N-H⁺ stretch of the ammonium salt.[5]
Chiral High-Performance Liquid Chromatography (HPLC)
Given the multiple stereocenters, analysis by chiral HPLC would be necessary to separate and quantify the different stereoisomers.[19][24] This is particularly important for any potential pharmaceutical applications, as different enantiomers can have vastly different biological activities.
Proposed Experimental Protocol: Chiral HPLC Analysis
-
Column Selection: Choose a suitable chiral stationary phase (CSP) column.
-
Mobile Phase Optimization: Develop a mobile phase (e.g., a mixture of hexane and isopropanol with a small amount of an amine modifier) that provides good separation of the stereoisomers.
-
Sample Preparation: Dissolve the hydrochloride salt in the mobile phase and neutralize with a base if necessary to analyze the free amine.
-
Analysis: Inject the sample and monitor the elution of the stereoisomers using a UV detector.
Caption: Proposed workflow for the structural characterization of the synthesized compound.
Potential Pharmacological Significance
While no specific biological activity has been reported for decahydro-1H-1-benzazepine, the broader class of benzazepines has a rich pharmacology.[1][2] Derivatives of the related tetrahydro-1H-3-benzazepine are known to interact with dopamine receptors.[24][25] The fully saturated and conformationally distinct nature of the decahydro-1H-1-benzazepine scaffold could lead to novel interactions with biological targets. Its potential as a building block for new chemical entities warrants further investigation in various therapeutic areas.
Conclusion
Decahydro-1H-1-benzazepine hydrochloride is a compound for which there is a notable absence of published experimental data. However, based on established chemical principles and data from related structures, this guide provides a comprehensive theoretical and methodological framework for its synthesis, characterization, and potential applications. The proposed synthetic routes and analytical protocols offer a clear path for researchers to produce and validate the structure of this compound. The exploration of such novel, sp³-rich chemical scaffolds is a promising avenue for the discovery of new therapeutic agents.
References
-
[Compounds with bridgehead nitrogen. Part 49. The synthesis and stereochemistry of perhydropyrido[3,2,1-j,k][3,l]benzoxazepines and of r-3a,t-11a,c-14a, t-14b, t-22a,t-22b-perhydrodiquino[1,8a,8-c,d:1′,8a′,8′-j,k][15][17][19][26]dioxadiazacyclotetradecine. RSC Publishing.]([Link])
-
[Structure-Affinity Relationships of 2,3,4,5-Tetrahydro-1 H-3-benzazepine and 6,7,8,9-Tetrahydro-5 H-benzo[14]annulen-7-amine Analogues and the Discovery of a Radiofluorinated 2,3,4,5-Tetrahydro-1 H-3-benzazepine Congener for Imaging GluN2B Subunit-Containing N-Methyl-d-aspartate Receptors. PubMed.]([Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. eurekaselect.com [eurekaselect.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. PubChemLite - Dicyclopentylamine (C10H19N) [pubchemlite.lcsb.uni.lu]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. longdom.org [longdom.org]
- 7. researchgate.net [researchgate.net]
- 8. Conformational NMR study of N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Decanenitrile | C10H19N | CID 74791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Synthesis of trans-2,5-Disubstituted Tetrahydro-1-benzazepines via Nucleophilic Ring Opening of Selectively Quaternized N,N‑Acetals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Modular Entry to Functionalized Tetrahydrobenzo[b]azepines via the Palladium/Norbornene Cooperative Catalysis Enabled by a C7-Modified Norbornene - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthesis of Chiral Tetrahydro-3-benzazepine Motifs by Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Ene-carbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]
- 21. pubs.aip.org [pubs.aip.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. apps.dtic.mil [apps.dtic.mil]
- 24. Absolute stereochemistry and dopaminergic activity of enantiomers of 2,3,4,5-tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Structure-Affinity Relationships of 2,3,4,5-Tetrahydro-1 H-3-benzazepine and 6,7,8,9-Tetrahydro-5 H-benzo[7]annulen-7-amine Analogues and the Discovery of a Radiofluorinated 2,3,4,5-Tetrahydro-1 H-3-benzazepine Congener for Imaging GluN2B Subunit-Containing N-Methyl-d-aspartate Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
